4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide
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Overview
Description
4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide typically involves multi-step reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Substitution Reactions: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions.
Thiazole Formation: The thiazole ring is formed by reacting the intermediate with thioamide under specific conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or alcohols.
Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce various substituents.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide is unique due to its specific halogen substitutions, which can enhance its biological activity and specificity compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H5BrClFN2O2S2 |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H5BrClFN2O2S2/c10-5-1-7(12)8(2-6(5)11)18(15,16)14-9-3-17-4-13-9/h1-4,14H |
InChI Key |
YYMMARVIDSJVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)NC2=CSC=N2)F |
Origin of Product |
United States |
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